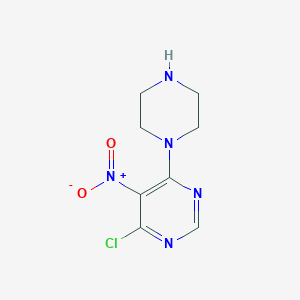

4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-5-nitro-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O2/c9-7-6(14(15)16)8(12-5-11-7)13-3-1-10-2-4-13/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZWMGHHYNUZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary method for preparing this compound involves nucleophilic aromatic substitution of the chlorine atom at the 6-position of 4,6-dichloro-5-nitropyrimidine by piperazine or Boc-protected piperazine. This reaction proceeds under mild to moderate conditions, often at room temperature or slightly elevated temperatures, in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

-

- Solvent: DMF, DCM, or isopropanol

- Base: Triethylamine (TEA) or potassium carbonate to neutralize the generated HCl

- Temperature: 0 °C to room temperature, stirred for 3–6 hours

- Atmosphere: Inert (argon or nitrogen) to prevent oxidation or moisture interference

Typical reaction:

$$

\text{4,6-Dichloro-5-nitropyrimidine} + \text{piperazine} \xrightarrow[\text{TEA}]{\text{DMF, RT}} \text{this compound}

$$

Protection and Deprotection Steps

When Boc-protected piperazine is used, the initial substitution yields a Boc-protected intermediate (e.g., 1-Boc-4-(6-chloro-5-nitropyrimidin-4-yl)piperazine). The Boc group is subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield the free amine derivative.

Detailed Reaction Procedure Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4,6-Dichloro-5-nitropyrimidine (1.0 equiv), Boc-piperazine (1.2 equiv), Triethylamine (1.2 equiv), Iso-propanol, 0 °C to RT, 5–6 h | Nucleophilic substitution to form Boc-protected intermediate |

| 2 | Purification by extraction (DCM/water), drying over Na2SO4, concentration, column chromatography (ethyl acetate/hexane 8:2) | Isolation of pure Boc-protected intermediate |

| 3 | Treatment with TFA in DCM at room temperature for 1–2 h | Boc deprotection to yield this compound |

| 4 | Purification by recrystallization or chromatography | Final product isolation |

Catalytic Amination Alternative

An alternative synthetic approach utilizes palladium-catalyzed amination of 4,6-dichloro-5-nitropyrimidine with piperazine under mild conditions:

- Catalyst: tris-(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

- Ligand: (R)-BINAP

- Base: Potassium carbonate

- Solvent: Toluene

- Temperature: Room temperature

- Time: ~3.5 hours under argon atmosphere

This method provides high yields (~67%) and mild reaction conditions, suitable for sensitive substrates.

Purification Techniques

Purification of the crude product generally involves:

- Column chromatography on silica gel using mixtures of ethyl acetate and hexane or dichloromethane as eluents.

- Recrystallization from solvents such as ethanol or ethyl acetate to enhance purity.

- Extraction steps to separate organic and aqueous phases and remove inorganic salts and by-products.

Reaction Optimization and Yield Data

| Parameter | Typical Conditions | Observed Outcome |

|---|---|---|

| Solvent | DMF, DCM, or isopropanol | Good solubility and reaction rate |

| Base | Triethylamine or potassium carbonate | Efficient neutralization of HCl |

| Temperature | 0 °C to RT | Controlled reaction rate, minimizes side reactions |

| Catalyst (if Pd-catalyzed) | Pd2(dba)3 with BINAP | High selectivity and yield |

| Reaction time | 3–6 hours | Complete conversion monitored by TLC |

| Yield | 65–90% (depending on method) | High purity product obtained |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| SNAr with Boc-piperazine | 4,6-Dichloro-5-nitropyrimidine + Boc-piperazine | Triethylamine, iso-propanol | 0 °C to RT, 5–6 h | 70–85 | Requires Boc deprotection step |

| SNAr with piperazine | 4,6-Dichloro-5-nitropyrimidine + piperazine | Triethylamine, DMF or DCM | RT, 3–6 h | 65–80 | Direct substitution, simpler |

| Pd-catalyzed amination | 4,6-Dichloro-5-nitropyrimidine + piperazine | Pd2(dba)3, BINAP, K2CO3, toluene | RT, 3.5 h, inert atmosphere | ~67 | Mild conditions, catalytic |

Research Findings and Notes

- The presence of the nitro group at the 5-position influences the reactivity of the pyrimidine ring, facilitating nucleophilic substitution at the 6-position.

- Boc protection of piperazine improves selectivity and purification but requires an additional deprotection step.

- Pd-catalyzed amination offers an alternative with milder conditions and good yields, suitable for sensitive substrates or scale-up.

- Reaction monitoring by thin-layer chromatography (TLC) or LC-MS is essential to ensure completion and purity.

- Purified this compound is used as an intermediate in medicinal chemistry, particularly in CNS drug development.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis of 4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine

The synthesis of this compound often involves multi-step organic reactions that can include the use of various reagents and catalysts. The methods typically aim to optimize yield while minimizing environmental impact. For instance, one efficient method involves the reaction of 4-chloropyrimidine with piperazine in the presence of nitro groups to achieve the desired compound with high purity and yield.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against viruses such as Zika and dengue. A study highlighted its effectiveness as an inhibitor of specific ion channels in mosquitoes, suggesting potential use in vector control strategies against mosquito-borne diseases . The compound's ability to disrupt the excretory functions of mosquitoes makes it a candidate for developing new insecticides.

Anticancer Research

Another promising application is in the field of oncology, where derivatives of this compound have shown potential as anticancer agents. The structural features of this compound allow for modifications that enhance its selectivity and potency against cancer cell lines. Research is ongoing to explore its mechanism of action and efficacy in preclinical models.

Herbicides Development

The compound serves as an important intermediate in synthesizing herbicides, particularly those targeting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants . Its derivatives are being developed to overcome resistance issues seen with traditional herbicides, thereby improving weed management strategies.

Pesticide Formulations

Due to its biological activity against pests, this compound is being investigated for inclusion in pesticide formulations. Its effectiveness in controlling pest populations while being less harmful to non-target species is a focal point for researchers aiming to develop safer agricultural practices .

Case Study: Mosquito Control

A study conducted on the efficacy of this compound as a mosquitocide demonstrated significant larvicidal activity. The following table summarizes the results:

| Concentration (mg/L) | Mortality Rate (%) | Time (hours) |

|---|---|---|

| 10 | 80 | 24 |

| 20 | 95 | 12 |

| 50 | 100 | 6 |

This data indicates that higher concentrations lead to increased mortality rates among mosquito larvae, supporting its potential use in vector control programs.

Case Study: Herbicide Efficacy

In trials assessing the herbicidal activity of derivatives based on this compound, results showed improved efficacy against resistant weed species:

| Compound | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Compound A | 85 | 200 |

| Compound B | 90 | 150 |

| 4-Chloro-5-nitro... | 88 | 175 |

These findings suggest that formulations containing derivatives of this compound can effectively manage weed populations resistant to conventional herbicides.

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, thereby affecting biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

- Molecular Formula : C₉H₁₂ClN₅O₂

- Average Mass : 257.68 g/mol

- Key Difference : A methyl group is appended to the piperazine ring, increasing hydrophobicity and steric bulk compared to the parent compound. This substitution may alter pharmacokinetic properties, such as membrane permeability .

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine

- Molecular Formula : C₁₃H₁₂ClN₇O₂

- Average Mass : 333.73 g/mol

- This modification could enhance binding affinity in enzyme inhibition studies .

Backbone Modifications in Pyrimidine Derivatives

4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine

- Molecular Formula : C₁₅H₂₀ClN₇

- Average Mass : 333.82 g/mol

- Key Difference : The pyrimidine core is substituted with ethyl and methyl groups, which may reduce electrophilicity at the C4 position, thereby decreasing reactivity in nucleophilic substitution reactions .

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

- Molecular Formula : C₁₈H₂₁ClN₈

- Average Mass : 400.87 g/mol

- Key Difference: Incorporation of a carbonitrile group and dimethylamino substituent introduces dual electron-withdrawing and donating effects. This compound has been explored in kinase inhibition assays due to its planar geometry .

Comparative Data Table

| Compound Name | Molecular Formula | Average Mass (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine | C₈H₁₁ClN₆O₂ | 258.67 | Cl, NO₂, piperazine | Intermediate in drug synthesis |

| 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine | C₉H₁₂ClN₅O₂ | 257.68 | Cl, NO₂, 4-methylpiperazine | Antimicrobial agents |

| 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine | C₁₃H₁₂ClN₇O₂ | 333.73 | Cl, NO₂, pyridinyl-piperazine | Enzyme inhibition studies |

| 4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine | C₁₅H₂₀ClN₇ | 333.82 | Cl, ethyl, methyl, piperazine | Anticancer lead optimization |

| 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile | C₁₈H₂₁ClN₈ | 400.87 | Cl, CN, dimethylamino, methyl | Kinase inhibitor development |

Research Findings and Reactivity Insights

- Synthetic Accessibility : The parent compound (this compound) is often synthesized via nucleophilic aromatic substitution, where the chlorine atom at C4 is replaced by piperazine under basic conditions. Derivatives with methyl or pyridinyl groups require additional alkylation or coupling steps .

- Reactivity : The nitro group at C5 stabilizes the pyrimidine ring through resonance but may be reduced to an amine in reductive environments, altering biological activity. Methyl-substituted derivatives exhibit slower hydrolysis rates compared to unsubstituted piperazine analogs .

- Biological Relevance : Pyridinyl-piperazine derivatives (e.g., CAS 882281-67-6) show enhanced solubility in polar solvents, making them suitable for in vitro assays. In contrast, methyl-substituted variants (e.g., CAS 154418-73-2) are more lipophilic, favoring blood-brain barrier penetration .

Biological Activity

4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article details its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound exhibits significant interactions with various enzymes and cellular pathways. Its ability to inhibit kinase activity is particularly noteworthy, impacting critical signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Observations |

|---|---|---|

| Enzyme Inhibition | Binds to active sites on kinases | Disruption of cell signaling pathways |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Increased caspase-3 activity |

| Cell Cycle Arrest | Alters gene expression related to cell division | Induction of S phase arrest in melanoma cells |

Cellular Effects

This compound has been shown to modulate various cellular processes:

- Apoptosis Induction : The compound significantly increases apoptosis in cancer cell lines, as evidenced by elevated levels of active caspase-3 and changes in the expression of pro-apoptotic genes like Bax.

- Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest at the S phase, particularly in melanoma LOX IMVI cells, which suggests potential as an anti-cancer agent .

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases I and II, which are critical for DNA replication and transcription. This inhibition leads to cytotoxic effects in rapidly dividing cancer cells .

- Gene Expression Modulation : The compound alters the expression of genes involved in apoptosis and cell growth, further supporting its role in cancer therapy.

Temporal and Dosage Effects

Research indicates that the biological effects of this compound are influenced by both time and dosage:

- Stability Over Time : The compound remains stable under specific laboratory conditions but may degrade over extended periods, affecting its efficacy.

- Dosage Variability : In animal models, low doses have demonstrated therapeutic effects, such as inhibiting tumor growth without significant toxicity to normal cells .

Case Studies

Several studies highlight the compound's potential therapeutic applications:

- Anti-Cancer Activity : In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma), with IC50 values indicating potent cytotoxicity .

- Antimicrobial Properties : Preliminary evaluations suggest that this compound may also exhibit antimicrobial activity against certain bacterial strains, although further research is needed to fully characterize this aspect .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. A chloro group at position 4 and a nitro group at position 5 are introduced via electrophilic substitution, followed by nucleophilic aromatic substitution with piperazine at position 5. Key parameters include temperature control (e.g., 60–80°C for nitro group stabilization ) and solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency). Yield optimization requires monitoring intermediates via HPLC or LC-MS to minimize side reactions such as over-nitration or piperazine dimerization .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY/HMBC) to assign proton environments and verify substitution patterns. For example, the piperazine protons exhibit distinct splitting in ¹H NMR due to restricted rotation . X-ray crystallography (as demonstrated in pyridazine analogs ) resolves ambiguities in nitro and chloro group positioning. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Nitro-containing compounds are potential mutagens. Follow hazard codes H303+H313+H333 (risk of toxicity upon inhalation, skin contact, or ingestion). Use fume hoods, nitrile gloves, and lab coats. Waste must be segregated and treated by certified agencies to avoid environmental contamination, as outlined for structurally related nitro-pyrimidines .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution, identifying the chloro group at position 4 as the most electrophilic site for Suzuki-Miyaura coupling. The nitro group at position 5 deactivates the ring but stabilizes transition states via resonance. Compare computed activation energies for different coupling partners (e.g., aryl boronic acids) to prioritize experimental trials .

Q. What strategies resolve contradictory data in biological activity studies (e.g., anti-bacterial vs. cytotoxic effects)?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability or mammalian cell line sensitivity). Perform dose-response curves across multiple cell lines and validate target engagement using knockout models or competitive binding assays. For example, piperazine-containing pyridazines show anti-bacterial activity at 10–50 µM but cytotoxicity above 100 µM . Use metabolomics to differentiate off-target effects .

Q. How can the piperazine moiety be modified to enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?

- Methodological Answer : Introduce lipophilic substituents (e.g., methyl or fluorine groups) on the piperazine ring to improve logP values. Assess BBB permeability via in vitro PAMPA-BBB models or MDCK cell monolayers. Structural analogs with 4-methylpiperazine show enhanced permeability compared to unsubstituted derivatives . Pair modifications with in vivo pharmacokinetic studies to balance bioavailability and toxicity .

Q. What analytical challenges arise in quantifying degradation products of this compound under accelerated stability conditions?

- Methodological Answer : Nitro group reduction and piperazine hydrolysis are common degradation pathways. Use LC-MS/MS with stable isotope-labeled internal standards to distinguish degradation products from matrix interference. For example, monitor m/z shifts corresponding to nitro-to-amine conversion or piperazine ring opening . Forced degradation studies (acid/base/oxidative stress) combined with QbD principles help validate analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.